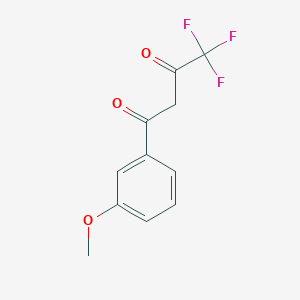

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYLXQPKFYSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391641 | |

| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-21-6 | |

| Record name | 4,4,4-Trifluoro-1-(3-methoxyphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57965-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57965-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. This document details experimental protocols, summarizes key quantitative data, and explores its potential as a therapeutic agent.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 57965-21-6 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |

| InChI Key | NNEIYSHJFCLFES-UHFFFAOYSA-N |

Synthesis of this compound

The primary synthetic route to this compound is a Claisen condensation reaction. This method involves the base-mediated condensation of 3'-methoxyacetophenone with an excess of ethyl trifluoroacetate.

Reaction Scheme

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of structurally similar β-diketones.

Materials:

-

3'-Methoxyacetophenone

-

Sodium Hydride (60% dispersion in mineral oil)

-

Ethyl trifluoroacetate

-

Dry Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

A solution of 3'-methoxyacetophenone (1.0 mmol) in dry THF (15 mL) is added to a stirred suspension of sodium hydride (1.5 mmol) in dry THF (5 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at 0°C for 30 minutes.

-

Ethyl trifluoroacetate (1.2 mmol) is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 10-12 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of 1 M HCl at 0°C until the mixture is acidic.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure this compound.

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | 56.0 - 60.0 | Not available |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 38 - 40 | 224 |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Solid | Not available |

Spectral Data

Detailed NMR, IR, and mass spectrometry data for this compound are not explicitly available in the reviewed literature. The expected spectral characteristics are outlined below based on its chemical structure and data from analogous compounds.

-

¹H NMR: Expected signals would include aromatic protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring, a singlet for the methoxy group protons, and a singlet for the methylene protons between the two carbonyl groups.

-

¹³C NMR: Aromatic carbons, two carbonyl carbons, a methylene carbon, a methoxy carbon, and a trifluoromethyl carbon (likely showing a quartet due to C-F coupling) are anticipated.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the diketone, C-O stretching of the methoxy group and the ether linkage, and strong C-F stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

Recent studies have highlighted the potential of unsymmetrical trifluoromethyl methoxyphenyl β-diketones, including the 3-methoxy isomer, as promising candidates for anticancer and antibacterial agents.[1][2]

Anticancer and Antibacterial Properties

Research has shown that copper(II) complexes of these β-diketones exhibit significant biological activity.[1] The parent ligand, this compound, and its metal complexes have been evaluated for their cytotoxic and antimicrobial effects.

Proposed Mechanism of Action

Molecular docking studies suggest that these compounds may exert their biological effects through the inhibition of key cellular enzymes.[1] The proposed mechanism involves the interaction with and inhibition of:

-

Ribonucleotide Reductase (RNR): Specifically, the R2 subunit. RNR is a crucial enzyme for DNA synthesis and repair, making it a well-established target for anticancer drugs.[1]

-

Heat Shock Proteins (Hsp70 and Hsp90): These chaperones are involved in maintaining protein homeostasis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1]

Caption: Proposed mechanism of action for the biological activity of the title compound.

The dual-targeting of these pathways presents a promising strategy for the development of novel therapeutics with enhanced efficacy and the potential to overcome drug resistance. Further research is warranted to fully elucidate the mechanism of action and to optimize the therapeutic potential of this compound and its derivatives.

References

Technical Guide: 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (CAS: 57965-21-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone of interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological applications of this compound, based on existing literature for structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 57965-21-6 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O₃ | [3] |

| Molecular Weight | 246.18 g/mol | [3] |

| Synonyms | 1,3-Butanedione, 4,4,4-trifluoro-1-(3-methoxyphenyl)- | [3] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Typically >97% (Commercially available) | [3] |

Synthesis

The primary synthetic route for 4,4,4-trifluoro-1-aryl-butane-1,3-diones is the Claisen condensation reaction. This involves the reaction of an appropriate aryl methyl ketone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

A detailed, generalized protocol for the synthesis of this compound is provided below.

Materials:

-

3'-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or other suitable base (e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Hydrochloric acid (HCl), aqueous solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of 3'-methoxyacetophenone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

Ethyl trifluoroacetate is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of an aqueous HCl solution to neutralize the excess base.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

A visual representation of this synthetic workflow is provided in the diagram below.

References

An In-depth Technical Guide to the Molecular Structure of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. This compound, a member of the β-diketone class, is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances metabolic stability. This document summarizes key physicochemical data, outlines a detailed experimental protocol for its synthesis via Claisen condensation, and explores its potential biological activities. While specific experimental spectral data for this particular isomer is not widely available in public repositories, this guide provides illustrative data from closely related analogs to offer valuable insights.

Molecular Structure and Properties

This compound is a fluorinated β-diketone characterized by a butane-1,3-dione backbone. A phenyl ring with a methoxy group at the meta position is attached to the C1 carbonyl, and a trifluoromethyl group is attached to the C4 position. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic distribution within the molecule, particularly affecting the acidity of the methylene protons at the C2 position and the reactivity of the carbonyl groups.

The molecule can exist in keto-enol tautomeric forms, a common characteristic of β-diketones. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 57965-21-6 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [2] |

| Molecular Weight | 246.18 g/mol | [2] |

| Melting Point | 32-34 °C | ChemicalBook |

| Predicted XlogP | 2.8 | [2] |

| Predicted Hydrogen Bond Donors | 0 | [3] |

| Predicted Hydrogen Bond Acceptors | 3 | [3] |

| Predicted Rotatable Bonds | 4 | [3] |

Synthesis

The primary synthetic route to this compound is the Claisen condensation reaction.[4] This method involves the reaction of a ketone with an ester in the presence of a strong base. For the synthesis of the title compound, 3-methoxyacetophenone is reacted with ethyl trifluoroacetate.

Experimental Protocol: Claisen Condensation

This protocol is a generalized procedure based on established methods for the synthesis of similar trifluoromethyl β-diketones.[4][5][6]

Materials:

-

3-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a dispersion of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Ester: Ethyl trifluoroacetate (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

-

Addition of Ketone: A solution of 3-methoxyacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Illustrative)

As of the last update, specific, publicly available experimental spectra for this compound could not be located. However, data from the analogous 4-methoxyphenyl and phenyl compounds can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy protons, and a singlet for the methylene protons at C2. The enol form would show a characteristic downfield signal for the enolic proton.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms).

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and enol forms, typically in the range of 1600-1750 cm⁻¹. C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.18 g/mol ). Common fragmentation patterns would involve the loss of the trifluoromethyl group (CF₃), the methoxy group (OCH₃), and cleavage of the dicarbonyl unit.

Potential Biological Activity and Signaling Pathways

Trifluoromethyl-containing compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. β-Diketones are known chelating agents and can interact with various metal ions in biological systems.

Antimicrobial and Anticancer Potential

Studies on analogous trifluoromethyl β-diketones and their metal complexes have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The proposed mechanism of antimicrobial action may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Furthermore, some fluorinated β-diketones have been investigated as potential anticancer agents.[7] Their mechanism of action could involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, it could potentially interact with pathways such as:

-

Enzyme Inhibition: The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases, suggesting a potential role in modulating enzymatic activity.[12]

-

MAPK/ERK Pathway: Many small molecule inhibitors targeting cancer cell proliferation act on this pathway.

-

NF-κB Signaling Pathway: This pathway is crucial in inflammatory responses and cell survival, and its modulation is a target for anti-inflammatory and anticancer drugs.

Caption: Potential mechanisms of biological activity.

Conclusion

This compound is a molecule with significant potential in various scientific fields, particularly in drug discovery. Its synthesis is readily achievable through established chemical reactions like the Claisen condensation. While a comprehensive experimental characterization is not yet publicly documented, the data from analogous compounds provide a strong foundation for future research. Further investigation into its specific biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

- 1. 4,4,4-TRIFLUORO-1-(3-METHOXY-PHENYL)-BUTANE-1,3-DIONE | 57965-21-6 [chemicalbook.com]

- 2. PubChemLite - 4,4,4-trifluoro-1-(3-methoxyphenyl)-1,3-butanedione (C11H9F3O3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 7. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: Spectroscopic and Biological Insights into 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione (CAS 57965-21-6) belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene group. The presence of a trifluoromethyl group imparts unique properties, including increased acidity of the methylene protons and enhanced stability of the corresponding enolate. These characteristics make trifluoromethyl β-diketones valuable chelating agents for metal ions and versatile synthons in organic chemistry. Recent studies have highlighted the potential of metal complexes of substituted trifluoromethyl β-diketones as promising anticancer and antibacterial agents[1]. This guide aims to consolidate the available spectroscopic information and outline key experimental methodologies relevant to the study of this compound.

Spectroscopic Data

Disclaimer: Specific experimental spectroscopic data for this compound is not available in surveyed literature. The data presented below is for the representative parent compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), and is intended for illustrative purposes to highlight the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

β-Diketones exist in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is typically slow on the NMR timescale, allowing for the observation of signals from both tautomers.

Table 1: Representative ¹H NMR Spectroscopic Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) |

| ~7.95 | m | 2H | Aromatic (ortho-H) |

| ~7.50 | m | 3H | Aromatic (meta- & para-H) |

| ~6.50 | s | 1H | Vinylic CH (Enol) |

| ~4.50 | s | 2H | Methylene CH₂ (Keto) |

Table 2: Representative ¹³C NMR Spectroscopic Data for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Chemical Shift (δ) ppm | Assignment (Tautomer) |

| ~195.0 | C=O (Aroyl, Keto) |

| ~185.0 | C=O (Aroyl, Enol) |

| ~178.0 (q) | C=O (Trifluoroacetyl, Enol) |

| ~134.0 | Aromatic (ipso-C) |

| ~129.0 | Aromatic (CH) |

| ~127.0 | Aromatic (CH) |

| ~117.0 (q) | CF₃ |

| ~95.0 | Vinylic CH (Enol) |

| ~58.0 | Methylene CH₂ (Keto) |

(q = quartet, due to coupling with ¹⁹F)

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the carbonyl and enol functionalities characteristic of β-diketones.

Table 3: Representative IR Absorption Frequencies for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-2700 | Broad | O-H stretch (intramolecular H-bond, Enol) |

| ~1720 | Strong | C=O stretch (Keto) |

| ~1640 | Strong | C=O stretch (Conjugated, Enol) |

| ~1600 | Medium | C=C stretch (Enol) |

| 1300-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.05766 |

| [M+Na]⁺ | 269.03960 |

| [M-H]⁻ | 245.04310 |

| [M]⁺ | 246.04983 |

Experimental Protocols

Synthesis: Claisen Condensation

A plausible synthetic route to this compound is the Claisen condensation between 3-methoxyacetophenone and ethyl trifluoroacetate.

-

Reagent Preparation: Dissolve 3-methoxyacetophenone (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Treatment: Add a strong base, such as sodium hydride (1.2 equivalents), to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to allow for the formation of the enolate.

-

Condensation: Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5 mL). Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

IR Spectroscopy: Obtain the IR spectrum of the neat solid or liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

Visualization of Potential Biological Activity

Recent research indicates that copper(II) complexes of trifluoromethyl methoxyphenyl-substituted β-diketones are promising candidates for development as anticancer and antibacterial agents[1][2]. The proposed mechanism involves multiple cellular targets. The following diagram illustrates a potential workflow for the evaluation and mechanism of action of these compounds.

Caption: Workflow for the synthesis and proposed biological action of the copper(II) complex.

Conclusion

This compound is a molecule with significant potential, particularly as a ligand in the formation of biologically active metal complexes. While a complete set of experimental spectroscopic data for this specific isomer remains to be published, the representative data and protocols provided in this guide offer a solid foundation for researchers. The illustrated potential of its copper(II) complexes as dual anticancer and antibacterial agents underscores the importance of further investigation into this and related compounds. The methodologies and conceptual frameworks presented herein are intended to facilitate and guide future research and development efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from closely related analogs and foundational NMR principles to predict and interpret its spectral characteristics. A significant focus is placed on the keto-enol tautomerism inherent to β-diketones, a phenomenon that profoundly influences the NMR spectra. This document also outlines comprehensive experimental protocols for acquiring and analyzing NMR data for this and similar fluorinated compounds, and includes visualizations to clarify structural relationships and analytical workflows.

Introduction

This compound is a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group, a methoxy-substituted aromatic ring, and the dicarbonyl moiety creates a molecule with interesting electronic and structural properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide aims to provide a thorough understanding of the ¹H and ¹³C NMR spectral features of this molecule.

A critical aspect of the chemistry of β-diketones is their existence as a mixture of keto and enol tautomers in solution.[1][2][3] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond.[3] The presence of the highly electronegative trifluoromethyl group is expected to favor the enol form.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in its enol form, which is anticipated to be the predominant tautomer in non-polar deuterated solvents like chloroform-d (CDCl₃). The predictions are based on the analysis of structurally similar compounds, including 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and other substituted benzoyltrifluoroacetones.

Table 1: Predicted ¹H NMR Data (Enol Form in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 16.0 | br s | 1H | Enolic OH |

| ~7.5 - 7.6 | m | 2H | Ar-H |

| ~7.3 - 7.4 | t | 1H | Ar-H |

| ~7.0 - 7.1 | m | 1H | Ar-H |

| ~6.5 | s | 1H | Vinylic CH |

| ~3.8 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Data (Enol Form in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (near Ar) |

| ~175 (q) | C=O (near CF₃) |

| ~160 | Ar-C (C-OCH₃) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~120 (q) | CF₃ |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~95 | Vinylic CH |

| ~55 | OCH₃ |

Note: 'q' denotes a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms of this compound is a key feature that will be reflected in its NMR spectra.

Caption: Keto-enol tautomerism of the target compound.

In the keto form, a singlet corresponding to the CH₂ group would be expected around 4.0-4.5 ppm in the ¹H NMR spectrum. The presence and ratio of keto to enol tautomers can be quantified by comparing the integration of the CH₂ signal (keto) and the vinylic CH signal (enol).

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended:

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

4.2. ¹H NMR Spectroscopy

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Experiment: Standard 1D proton NMR.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: -2 to 16 ppm

-

4.3. ¹³C NMR Spectroscopy

-

Experiment: Proton-decoupled 1D carbon NMR.

-

Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 0 to 220 ppm

-

4.4. 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are advised:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.

Caption: Recommended workflow for NMR analysis.

Influence of Substituents on NMR Spectra

5.1. 3-Methoxyphenyl Group

The meta-methoxy group on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons. The methoxy group itself will appear as a sharp singlet around 3.8 ppm in the ¹H NMR spectrum and around 55 ppm in the ¹³C NMR spectrum.

5.2. Trifluoromethyl (CF₃) Group

The electron-withdrawing CF₃ group has a significant impact on the NMR spectra:

-

¹³C NMR: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The adjacent carbonyl carbon will also likely appear as a quartet due to two-bond C-F coupling.

-

¹⁹F NMR: While not the primary focus of this guide, ¹⁹F NMR would show a singlet for the CF₃ group and could be used for purity analysis and to study interactions.[4]

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the predicted chemical shifts, the influence of the substituents, and the critical role of keto-enol tautomerism, researchers can effectively utilize NMR spectroscopy for the characterization of this and related compounds. The detailed experimental protocols offer a practical framework for obtaining high-quality data for structural verification and further research in drug development and materials science.

References

- 1. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione [cymitquimica.com]

physical and chemical properties of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione. This document details its structural characteristics, physicochemical parameters, and available spectral data. Furthermore, it outlines a key experimental protocol for its synthesis and touches upon its potential biological significance, making it a valuable resource for professionals in the fields of chemical research and drug development.

Core Compound Properties

This compound is a fluorinated β-diketone, a class of compounds known for their utility as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a methoxyphenyl moiety imparts unique electronic properties and potential biological activities to the molecule.

Physicochemical Data

| Property | Value |

| CAS Number | 57965-21-6 |

| Molecular Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Data not available in searched literature |

| Boiling Point | Data not available in searched literature |

| Density | Data not available in searched literature |

Synthesis Protocol

The synthesis of this compound can be achieved via a Claisen condensation reaction. This standard method for the formation of β-diketones involves the reaction of an ester with a ketone in the presence of a strong base.

Experimental Methodology: Claisen Condensation

Materials:

-

3'-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH)

-

Dry diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3'-methoxyacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) is prepared in dry diethyl ether.

-

The solution is cooled in an ice bath, and sodium hydride (1.5 equivalents) is added portion-wise under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, the reaction is quenched by the slow addition of a 10% hydrochloric acid solution until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectral data for this compound is not extensively reported. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below. This information is crucial for the identification and structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shifts (ppm) and Multiplicity |

| ¹H | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy group protons, and a singlet for the methylene protons of the butane-1,3-dione backbone are anticipated. |

| ¹³C | Resonances for the carbonyl carbons, the trifluoromethyl carbon (as a quartet), aromatic carbons, the methoxy carbon, and the methylene carbon are expected. |

| ¹⁹F | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | 1680-1720 (strong) |

| C-F | 1000-1400 (strong) |

| C-O (ether) | 1050-1150 (strong) |

| Aromatic C-H | 3000-3100 (medium) |

| Aliphatic C-H | 2850-3000 (medium) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.18 g/mol ). Characteristic fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the diketone backbone.

Biological Activity and Potential Applications

While specific studies on the biological signaling pathways of this compound are limited, the broader class of trifluoromethyl- and methoxyphenyl-substituted β-diketones has garnered interest for their potential biological activities.[1][2] Research into copper(II) complexes of similar ligands has explored their antimicrobial and cytotoxic properties.[1][2]

The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, while the methoxyphenyl group can influence solubility and receptor interactions. These structural features suggest that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.

Caption: Logical workflow for investigating the therapeutic potential of the compound.

References

Solubility Profile of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, including its solubility, which is a critical parameter in drug development, process chemistry, and analytical method development. Understanding the solubility of this compound in various organic solvents is essential for its effective use in synthesis, purification, formulation, and biological screening.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. This indicates a gap in the publicly available data for this specific compound.

However, to provide a contextual reference, the solubility of a structurally similar compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is presented below. It is important to note that the methoxy group on the phenyl ring of the target compound may influence its solubility profile compared to the unsubstituted analog.

| Compound | Solvent | Temperature | Solubility | Notes |

| This compound | Various | - | Data not available | - |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 95% Ethanol | Not specified | 25 mg/mL | Soluble, clear, colorless to yellow solution |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Plot the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) close to 1.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in a constant temperature shaker.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The calculated concentration represents the solubility of this compound in the specific organic solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this guide provides researchers with a robust experimental protocol to determine this crucial parameter. The provided workflow and reference data for a similar compound will aid in the planning and execution of these measurements, thereby facilitating the effective utilization of this compound in research and development.

The Untapped Potential of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a driving force in medicinal chemistry. In this context, fluorine-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This technical guide delves into the promising, yet largely unexplored, potential of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a versatile scaffold in drug discovery. While direct research on this specific molecule is limited, a comprehensive analysis of its structurally similar analogs reveals a strong potential for applications in several key therapeutic areas.

Core Structure and Rationale for Medicinal Chemistry Applications

This compound belongs to the class of β-diketones, which are known for their metal-chelating properties and their utility as versatile synthetic intermediates. The presence of a trifluoromethyl group is particularly noteworthy. This group can significantly alter the electronic properties of the molecule, enhance its lipophilicity, and block metabolic degradation, making it a valuable moiety in drug design.

The 1,3-dione motif can participate in various chemical reactions, allowing for the synthesis of a diverse range of heterocyclic compounds. Furthermore, this structural unit is a key component in several biologically active molecules, suggesting that this compound could serve as a valuable building block for the development of new drugs.

Inferred Potential Therapeutic Applications Based on Analog Studies

While specific biological data for this compound is not yet available, the activities of its close analogs provide a strong foundation for predicting its potential applications.

Anti-inflammatory and Analgesic Agents

A significant body of evidence points to the potential of trifluorinated 1,3-dione derivatives in the development of anti-inflammatory drugs. The para-substituted analog, 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] Moreover, the structurally related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, serves as a key intermediate in the synthesis of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] This suggests that the core scaffold of this compound is amenable to the development of novel COX inhibitors or other anti-inflammatory agents.

Table 1: Structurally Similar Compounds and Their Documented Biological Relevance

| Compound Name | Structural Difference from Core Molecule | Documented Biological Relevance | Reference |

| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | Methoxy group at para-position | Intermediate for anti-inflammatory and analgesic drugs | [1] |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Methyl group at para-position instead of methoxy | Intermediate for the NSAID Celecoxib | [2] |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Different aromatic and dione rings | Potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | [3] |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | No substitution on the phenyl ring | Can trap reactive metabolites of carcinogens | [4] |

Enzyme Inhibition in Metabolic Disorders

The trifluoromethyl-containing dione structure is also implicated in the inhibition of enzymes involved in metabolic pathways. A notable example is 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] The inhibition of this enzyme is a therapeutic strategy for the treatment of hereditary tyrosinemia type I.[3] This indicates that this compound could be explored as a potential inhibitor of HPPD or other enzymes with similar active site characteristics.

Potential in Cancer Research

The analog 4,4,4-Trifluoro-1-phenyl-1,3-butanedione has been reported to trap reactive metabolites of carcinogens.[4] This suggests a potential chemoprotective role for this class of compounds. The ability to scavenge carcinogenic metabolites could be a valuable property in the development of agents for cancer prevention or as adjuvants in cancer therapy.

Proposed Experimental Protocols

Given the lack of direct experimental data for this compound, the following are proposed general methodologies for its synthesis and biological evaluation based on established protocols for similar compounds.

General Synthesis of this compound

A plausible synthetic route for the title compound is the Claisen condensation of 3-methoxyacetophenone with ethyl trifluoroacetate.

Materials:

-

3-methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (or other suitable base)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (for workup)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A solution of 3-methoxyacetophenone in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the enolate.

-

Ethyl trifluoroacetate is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Proposed Workflow for Biological Screening

The following diagram illustrates a proposed workflow for the initial biological evaluation of this compound.

Caption: Proposed experimental workflow for the synthesis, biological screening, and lead optimization of this compound.

Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound could potentially modulate the following signaling pathways:

Pro-inflammatory Signaling Pathway

If the compound acts as a COX inhibitor, it would interrupt the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Potential inhibitory action on the cyclooxygenase (COX) pathway.

Tyrosine Catabolism Pathway

Should the compound inhibit HPPD, it would disrupt the normal breakdown of tyrosine, leading to an accumulation of 4-hydroxyphenylpyruvate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 3. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Versatile Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated heterocyclic compounds are particularly prevalent in pharmaceuticals and agrochemicals.[3][4] Trifluoromethyl-β-dicarbonyls have emerged as pivotal and versatile building blocks for the synthesis of these valuable scaffolds due to their stability and multiple reactive sites.[1][5] This application note details the use of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a precursor for the efficient synthesis of various trifluoromethyl-substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines. The methodologies provided are robust and can be adapted for the creation of diverse compound libraries for drug discovery and material science applications.

General Synthetic Workflow The synthesis of heterocyclic compounds from β-diketones typically follows a cyclocondensation pathway. The general workflow involves the reaction of the diketone with a binucleophilic reagent, followed by cyclization and dehydration to yield the final aromatic heterocycle. This process is often facilitated by an acid or base catalyst and can be monitored using standard techniques like Thin Layer Chromatography (TLC).

Figure 1: General experimental workflow for heterocyclic synthesis.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of 1,3-diketones with hydrazine and its derivatives is the most common and direct method for synthesizing the pyrazole core.[5] The regioselectivity of the reaction with unsymmetrical diketones like this compound is influenced by the higher electrophilicity of the carbonyl carbon adjacent to the trifluoromethyl group. Nucleophilic attack by the hydrazine predominantly occurs at this position.

Figure 2: Synthesis of pyrazoles from the target diketone.

Quantitative Data Summary

| Reagent (R in H₂N-NHR) | Solvent | Conditions | Product | Yield (%) |

| H (Hydrazine Hydrate) | Ethanol | Reflux, 4h | 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole | 85-95 |

| Phenyl (Phenylhydrazine) | Acetic Acid | Reflux, 6h | 5-(3-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 80-90 |

| 4-Nitrophenyl | Ethanol | Reflux, 8h | 5-(3-methoxyphenyl)-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole | 75-85 |

| Note: Yields are representative for this class of reaction. |

Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole

-

Materials & Equipment:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

TLC plates (silica gel)

-

Standard work-up and purification glassware

-

-

Procedure:

-

Dissolve this compound (e.g., 2.46 g, 10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (e.g., 0.6 g, 12 mmol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting diketone spot disappears.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately one-third under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (100 mL).

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy.

-

Synthesis of Trifluoromethyl-Substituted Isoxazoles

Isoxazoles are synthesized via the condensation of 1,3-diketones with hydroxylamine.[6] Another effective method involves the [3+2] cycloaddition of the diketone with nitrile oxides, which can be generated in situ from hydroximoyl chlorides.[7][8] These five-membered heterocycles are important scaffolds in numerous bioactive compounds.[6]

Figure 3: Synthesis of isoxazoles from the target diketone.

Quantitative Data Summary

| Reagent | Base | Solvent | Conditions | Product | Yield (%) |

| Hydroxylamine HCl | Sodium Acetate | Ethanol/Water | Reflux, 5h | 5-(3-methoxyphenyl)-3-(trifluoromethyl)isoxazole | 75-85 |

| Phenyl hydroximoyl chloride | DIPEA | Methanol/Water | RT, 2h | 4-benzoyl-5-(3-methoxyphenyl)-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole | 35-45 |

| Note: Yields are representative for this class of reaction.[8] |

Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-3-(trifluoromethyl)isoxazole

-

Materials & Equipment:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol, Water

-

Standard reaction and purification equipment

-

-

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of hydroxylamine hydrochloride (e.g., 1.04 g, 15 mmol) and sodium acetate (e.g., 1.64 g, 20 mmol) in water (15 mL).

-

Prepare a separate solution of this compound (e.g., 2.46 g, 10 mmol) in ethanol (25 mL).

-

Add the ethanolic solution of the diketone to the aqueous solution of hydroxylamine acetate at room temperature with stirring.

-

Heat the resulting mixture to reflux for 5 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure isoxazole.

-

-

Characterization:

-

Confirm the structure using appropriate spectroscopic methods (NMR, MS, IR).

-

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous pharmaceuticals.[9] Their synthesis from 1,3-diketones is typically achieved by condensation with amidine-containing reagents such as guanidine, urea, or thiourea.[10]

Quantitative Data Summary

| Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Guanidine HCl | NaOEt | Ethanol | Reflux, 12h | 2-amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine | 70-80 |

| Urea | HCl | Ethanol | Reflux, 24h | 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one | 60-70 |

| Thiourea | NaOEt | Ethanol | Reflux, 10h | 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2(1H)-thione | 75-85 |

| Note: Yields are representative for this class of reaction. |

Experimental Protocol: Synthesis of 2-amino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

-

Materials & Equipment:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide (NaOEt) solution (3.0 eq)

-

Absolute Ethanol

-

Standard reaction and purification equipment

-

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add guanidine hydrochloride (e.g., 1.43 g, 15 mmol) and stir for 20 minutes at room temperature.

-

Add a solution of this compound (e.g., 2.46 g, 10 mmol) in ethanol (15 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12 hours, monitoring completion by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

Pour the mixture into ice water, leading to the precipitation of the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude solid from ethanol to obtain the purified pyrimidine derivative.

-

-

Characterization:

-

Analyze the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. researchgate.net [researchgate.net]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. heteroletters.org [heteroletters.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione via Claisen Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone, a class of compounds with significant applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-dicarbonyl compounds. This application note provides a detailed protocol for the synthesis of this compound using a Claisen condensation between 3'-methoxyacetophenone and ethyl trifluoroacetate.

The reaction proceeds via the formation of an enolate from 3'-methoxyacetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group yields the desired β-diketone. Strong bases such as sodium methoxide or sodium ethoxide are typically employed to drive the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3'-Methoxyacetophenone | 1.0 equivalent (e.g., 5.0 g, 33.3 mmol) |

| Ethyl Trifluoroacetate | 1.1 equivalents (e.g., 5.2 g, 36.6 mmol) |

| Sodium Methoxide (25% in Methanol) | 1.2 equivalents (e.g., 9.0 mL, 39.9 mmol) |

| Solvent | |

| tert-Butyl methyl ether (MTBE) | ~10 mL / g of 3'-methoxyacetophenone |

| Reaction Conditions | |

| Temperature | Room Temperature (~20-25 °C) |

| Reaction Time | 20-24 hours |

| Work-up & Purification | |

| Quenching Agent | 10% Aqueous Citric Acid |

| Extraction Solvent | Dichloromethane or Ethyl Acetate |

| Purification Method | Filtration and washing with water |

| Product Information | |

| Chemical Formula | C₁₁H₉F₃O₃ |

| Molecular Weight | 246.18 g/mol |

| Physical Form | Solid |

| CAS Number | 57965-21-6[1] |

Experimental Protocol

This protocol is adapted from a similar synthesis of a fluorinated β-diketone[2].

Materials and Equipment:

-

3'-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium methoxide (25% solution in methanol)

-

tert-Butyl methyl ether (MTBE), anhydrous

-

10% Citric acid solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium methoxide (25% solution in methanol, 1.2 eq.) and tert-butyl methyl ether (approx. 2 mL/g of the final ketone).

-

Addition of Reactants: In a separate flask, prepare a solution of 3'-methoxyacetophenone (1.0 eq.) and ethyl trifluoroacetate (1.1 eq.) in tert-butyl methyl ether (approx. 8 mL/g of the ketone).

-

Reaction: Slowly add the solution of the ketone and ester to the sodium methoxide suspension at room temperature with vigorous stirring.

-

Incubation: Stir the resulting mixture at room temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, carefully add a 10% aqueous solution of citric acid to the reaction mixture until the pH is approximately 4-5. This will neutralize the excess base and protonate the product.

-

Product Isolation: The product may precipitate out of the solution upon acidification. If so, collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with deionized water to remove any inorganic salts.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the Claisen condensation synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium methoxide is corrosive and flammable; handle with care.

-

Ethyl trifluoroacetate is volatile and an irritant.

-

Organic solvents are flammable. Avoid open flames.

Applications and Further Research

The synthesized this compound can be used as a versatile building block in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in drug discovery. The presence of the trifluoromethyl group makes it an attractive intermediate for creating novel therapeutic agents and functional materials. Further research can explore the optimization of reaction conditions to improve yield and purity, as well as investigate the utility of this compound in the development of new bioactive molecules.

References

Application Notes and Protocols: 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a fluorinated β-diketone that serves as a versatile chelating ligand for a wide array of metal ions. The presence of a trifluoromethyl group enhances the acidity of the ligand and the stability of the resulting metal complexes, while the methoxyphenyl group can be tuned to modulate the electronic properties and biological activity of the complexes. These characteristics make metal complexes derived from this ligand promising candidates for various applications, including catalysis, materials science, and particularly in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes utilizing this compound as a ligand. The protocols provided are based on established methodologies for analogous fluorinated β-diketonate metal complexes and can be adapted for the specific ligand of interest.

Applications in Drug Development

Metal complexes of fluorinated β-diketones have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The coordination of the β-diketonate ligand to a metal center can lead to novel mechanisms of action, overcoming resistance to existing drugs and offering unique therapeutic opportunities.

Anticancer Activity

Copper(II) complexes, in particular, have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cancer cells. The lipophilicity imparted by the organic ligand can facilitate cell membrane penetration, enhancing the bioavailability of the metal complex. Molecular docking studies on analogous compounds suggest that these complexes may interact with key biomolecular targets such as ribonucleotide reductase and chaperone proteins like Hsp70 and Hsp90, which are crucial for cancer cell proliferation and survival.[1]

Antimicrobial Activity

The increasing threat of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes of fluorinated β-diketones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, copper(II) complexes with similar ligands have shown activity against Staphylococcus aureus comparable to the antibiotic streptomycin. The chelation of the metal ion can enhance the antimicrobial efficacy of the organic ligand.

Experimental Protocols

Note: The following protocols are adapted from methodologies reported for the synthesis and analysis of metal complexes with structurally similar ligands, such as 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione and 4,4,4-trifluoro-1-phenylbutane-1,3-dione. Researchers should optimize these protocols for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of β-diketones via Claisen condensation.

Materials:

-

3'-Methoxyacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or other suitable base (e.g., Lithium Hydride)

-

Dry tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in dry THF.

-

Slowly add a solution of 3'-methoxyacetophenone (1 equivalent) in dry THF to the suspension at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, reflux the mixture for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Protocol 2: Synthesis of a Generic Metal(II) Complex (e.g., Cu(II))

This protocol describes a general method for the synthesis of a metal(II) bis(β-diketonate) complex.

Materials:

-

This compound (the ligand, L)

-

A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)

-

Ethanol or methanol

-

Sodium hydroxide (NaOH) or triethylamine (NEt₃)

-

Standard laboratory glassware

Procedure:

-

Dissolve the ligand (2 equivalents) in ethanol in a round-bottom flask.

-

To this solution, add a solution of NaOH or NEt₃ (2 equivalents) in ethanol to deprotonate the ligand. Stir for 15-20 minutes at room temperature.

-

In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A precipitate should form immediately or upon stirring. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol and then with a small amount of diethyl ether.

-

Dry the complex in a desiccator over silica gel.

-